REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[Br:4][C:5]1[CH:6]=[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:8](F)=[N:9][CH:10]=1>C(O)(C)C>[Br:4][C:5]1[CH:6]=[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:8]([NH:2][NH2:3])=[N:9][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.76 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
326 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)F)C1=CC=CC=C1
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to heat overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)NN)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |